![molecular formula C18H20Br2O2 B14308288 1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] CAS No. 111284-99-2](/img/structure/B14308288.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] is an organic compound with the molecular formula C18H20Br2O2. This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are connected by a butane-1,4-diylbis(oxy) linker. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] typically involves the reaction of 1,4-butanediol with 4-(bromomethyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
1,4-Butanediol+24-(Bromomethyl)phenolK2CO3,DMF1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] involves its ability to undergo nucleophilic substitution reactions The bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new covalent bonds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(2-Butene-1,4-diyl)bis[4-(bromomethyl)benzene]
- 1,1’-(1,4-Butanediyl)bis[4-(bromomethyl)benzene]
- 1,1’-(1,4-Butanediyl)bis[4-(methyl)benzene]
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] is unique due to its specific structural arrangement, which provides distinct reactivity compared to similar compounds. The presence of the butane-1,4-diylbis(oxy) linker allows for greater flexibility and potential for forming diverse chemical structures.
Eigenschaften
CAS-Nummer |
111284-99-2 |
|---|---|
Molekularformel |
C18H20Br2O2 |
Molekulargewicht |
428.2 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-[4-[4-(bromomethyl)phenoxy]butoxy]benzene |
InChI |
InChI=1S/C18H20Br2O2/c19-13-15-3-7-17(8-4-15)21-11-1-2-12-22-18-9-5-16(14-20)6-10-18/h3-10H,1-2,11-14H2 |
InChI-Schlüssel |
QHWJBJKRNUGZQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CBr)OCCCCOC2=CC=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)

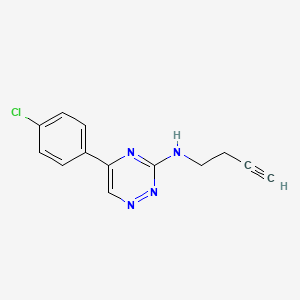

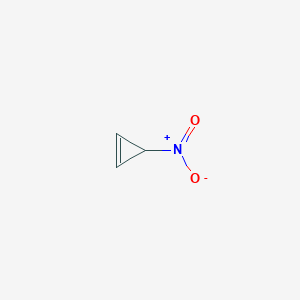
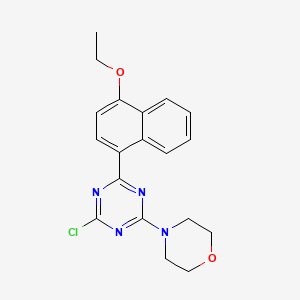
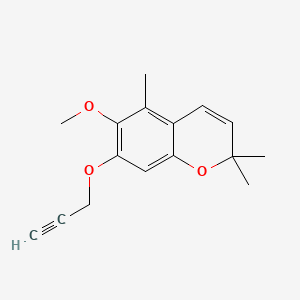
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
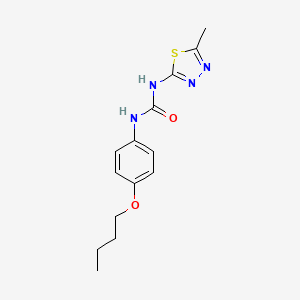
![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
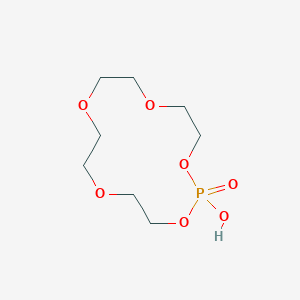
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)

